molecular formula C9H10ClNO2 B13549420 4-(6-Chloropyridin-2-yl)butanoicacid

4-(6-Chloropyridin-2-yl)butanoicacid

Cat. No.: B13549420
M. Wt: 199.63 g/mol
InChI Key: SUFPCLKXHDZUKD-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-2-yl)butanoic acid is a chemical compound with the molecular formula C9H10ClNO2. It is characterized by the presence of a chloropyridine ring attached to a butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-2-yl)butanoic acid typically involves the reaction of 6-chloropyridine with butanoic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 4-(6-Chloropyridin-2-yl)butanoic acid may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 4-(6-Chloropyridin-2-yl)butanoic acid, such as ketones, alcohols, and substituted pyridines .

Scientific Research Applications

4-(6-Chloropyridin-2-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. The chloropyridine ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Bromopyridin-2-yl)butanoic acid
  • 4-(6-Fluoropyridin-2-yl)butanoic acid
  • 4-(6-Methylpyridin-2-yl)butanoic acid

Uniqueness

4-(6-Chloropyridin-2-yl)butanoic acid is unique due to the presence of the chlorine atom in the pyridine ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different halogen or alkyl substitutions .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

4-(6-chloropyridin-2-yl)butanoic acid

InChI

InChI=1S/C9H10ClNO2/c10-8-5-1-3-7(11-8)4-2-6-9(12)13/h1,3,5H,2,4,6H2,(H,12,13)

InChI Key

SUFPCLKXHDZUKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)CCCC(=O)O

Origin of Product

United States

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